molecular formula C7H10ClNO2 B6234312 tert-butyl 2-chloro-2-cyanoacetate CAS No. 89937-14-4

tert-butyl 2-chloro-2-cyanoacetate

Cat. No. B6234312
CAS RN: 89937-14-4
M. Wt: 175.6
InChI Key:
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Description

Tert-butyl 2-chloro-2-cyanoacetate is a chemical compound that is used in various chemical reactions. It is used in the synthesis of imidazol-1-yl-acetic acid hydrochloride, cis-disubstituted aziridine ester via aza-Darzens reaction and 1,10-diaza-18-crown-6 based sensors bearing a coumarin fluorophore . It is also used in the synthesis of vinylogous urea .


Synthesis Analysis

The synthesis of tert-butyl 2-chloro-2-cyanoacetate involves several steps. The process starts with the reaction of tert-butyl alcohol with hydrogen chloride . This reaction produces tert-butyl chloride, which then undergoes a reaction with sodium cyanide to produce tert-butyl cyanoacetate .


Molecular Structure Analysis

The molecular formula of tert-butyl 2-chloro-2-cyanoacetate is C7H11NO2 . The molecular weight of this compound is 141.17 g/mol . The structure of this compound includes a nitrile group (-C≡N) and a carboxylic acid group (-COOH) .


Chemical Reactions Analysis

Tert-butyl 2-chloro-2-cyanoacetate undergoes various chemical reactions. For instance, when tert-butyl chloride is dissolved in water, it undergoes hydrolysis to form tert-butyl alcohol . It also reacts with alcohols to produce the corresponding t-butyl ethers .


Physical And Chemical Properties Analysis

Tert-butyl 2-chloro-2-cyanoacetate is a clear colorless to yellow liquid . It is sparingly soluble in water, with a tendency to undergo hydrolysis to the corresponding tert-butyl alcohol .

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-2-cyanoacetate involves several steps. The acid protonates the alcohol, forming a good leaving group (water). Water leaves the protonated t-BuOH, forming a relatively stable tertiary carbocation. The chloride ion attacks the carbocation, forming t-BuCl .

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl 2-chloro-2-cyanoacetate can be achieved through a nucleophilic substitution reaction of tert-butyl 2-bromo-2-cyanoacetate with sodium chloride in the presence of a base.", "Starting Materials": [ "tert-butyl 2-bromo-2-cyanoacetate", "sodium chloride", "base (e.g. potassium carbonate)", "solvent (e.g. DMF or DMSO)" ], "Reaction": [ "Dissolve tert-butyl 2-bromo-2-cyanoacetate and sodium chloride in a solvent such as DMF or DMSO.", "Add a base such as potassium carbonate to the reaction mixture.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain tert-butyl 2-chloro-2-cyanoacetate as a colorless oil." ] }

CAS RN

89937-14-4

Product Name

tert-butyl 2-chloro-2-cyanoacetate

Molecular Formula

C7H10ClNO2

Molecular Weight

175.6

Purity

95

Origin of Product

United States

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